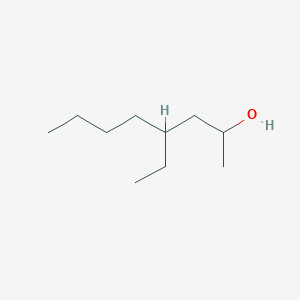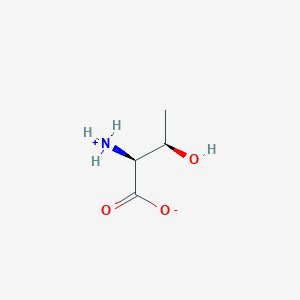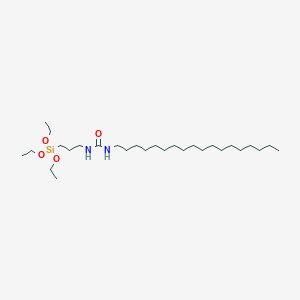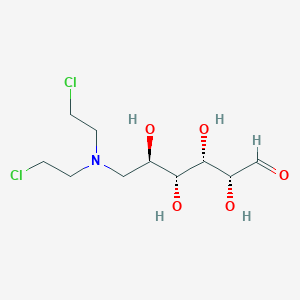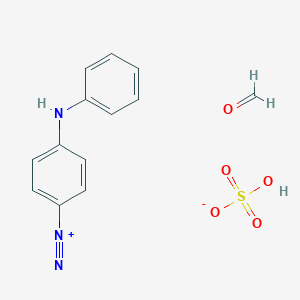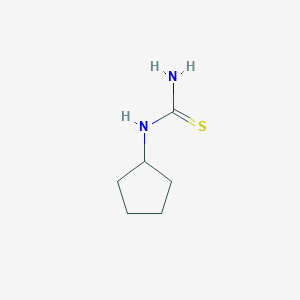
Cyclopentylthiourea
Overview
Description
Cyclopentylthiourea is an organosulfur compound with the chemical formula C6H12N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclopentyl group
Mechanism of Action
Target of Action
Cyclopentylthiourea primarily targets the NS3 protease . This protease plays a crucial role in the replication of the Hepatitis C Virus (HCV) . By inhibiting this protease, this compound can effectively disrupt the life cycle of HCV .
Mode of Action
This compound interacts with its target, the NS3 protease, by binding to its active site . This binding blocks access to the substrate, thereby inhibiting the activity of the NS3 protease . This interaction results in the disruption of HCV replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication pathway of HCV . By inhibiting the NS3 protease, this compound disrupts the replication of HCV, affecting the downstream effects of viral proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HCV replication . By binding to the active site of the NS3 protease, this compound prevents the protease from interacting with its substrate, thereby inhibiting the replication of HCV .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylthiourea can be synthesized through the reaction of cyclopentyl isothiocyanate with ammonia in methanol at room temperature. The reaction typically takes about 20 hours, and the product is obtained with a yield of approximately 85% . The reaction can be represented as follows:
Cyclopentyl isothiocyanate+Ammonia→this compound
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of isothiocyanates and amines under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopentylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Cyclopentylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Cyclopentylthiourea is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group instead of a cyclopentyl group.
Methylthiourea: A derivative with a methyl group.
Uniqueness: this compound’s cyclopentyl group enhances its hydrophobicity and potentially its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
cyclopentylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCUYXHMQFYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353141 | |
| Record name | cyclopentylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102936-57-2 | |
| Record name | cyclopentylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

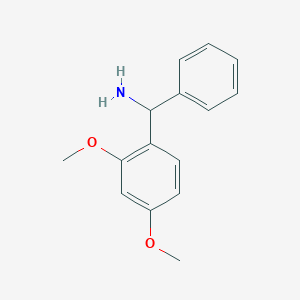
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)

